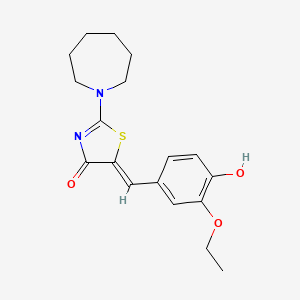
2-(1-azepanyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a thiazole ring and an azepane ring, which are known to exhibit a wide range of biological activities.
科学的研究の応用
2-(1-azepanyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. This compound has also been investigated for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of 2-(1-azepanyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(1-azepanyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-(1-azepanyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments include its broad-spectrum antimicrobial activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 2-(1-azepanyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one. One direction is to investigate the potential use of this compound as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Another direction is to explore the use of this compound as a new class of antimicrobial agents, as it has been shown to exhibit broad-spectrum activity against various bacteria, fungi, and viruses. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
合成法
The synthesis of 2-(1-azepanyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one involves the reaction of 2-aminothiazole and 1-azepanone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the thiazole ring. The resulting compound is a yellow solid that is soluble in organic solvents.
特性
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-23-15-11-13(7-8-14(15)21)12-16-17(22)19-18(24-16)20-9-5-3-4-6-10-20/h7-8,11-12,21H,2-6,9-10H2,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELMFUMWMDZDCH-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanyl)-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

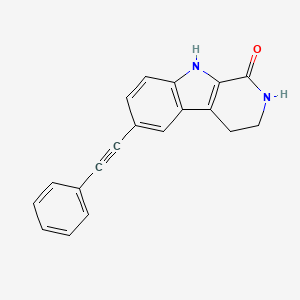
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5697938.png)
![2,2-dibromo-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-1-methylcyclopropanecarbohydrazide](/img/structure/B5697946.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5697962.png)
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5697964.png)

![benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5697976.png)
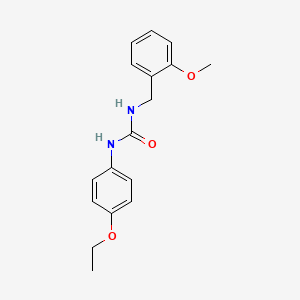
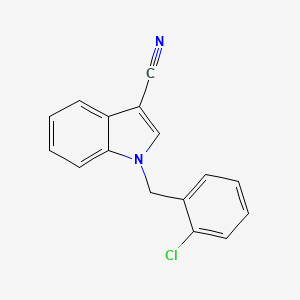
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5697992.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5697997.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5698008.png)
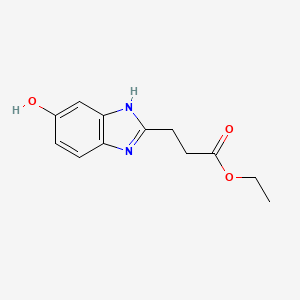
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)